5-(3-Bromo-4-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-4-methylphenyl)thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-4-methylaniline with thioamide under specific conditions. One common method includes:
Starting Materials: 3-bromo-4-methylaniline and thioamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiazole ring.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
5-(3-Bromo-4-methylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties, which are useful in the fields of electronics and photonics.
Biological Research: It serves as a tool compound in biological studies to understand the role of thiazole derivatives in biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction, thereby exerting its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylthiazole: Similar in structure but lacks the phenyl ring, which may result in different biological activities.
4-(4-Bromophenyl)thiazol-2-amine: Another thiazole derivative with a bromophenyl group, used in similar applications.
Uniqueness
5-(3-Bromo-4-methylphenyl)thiazol-2-amine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness contributes to its distinct biological and chemical properties .
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-7(4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
AMNUGNFPJGMGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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